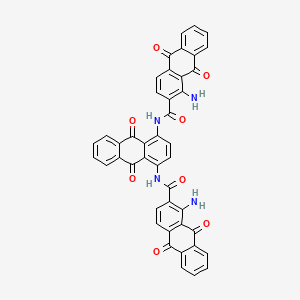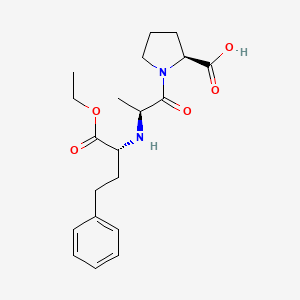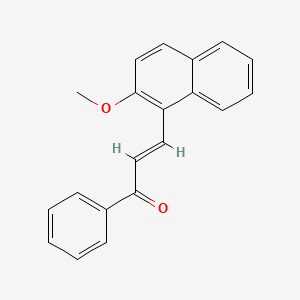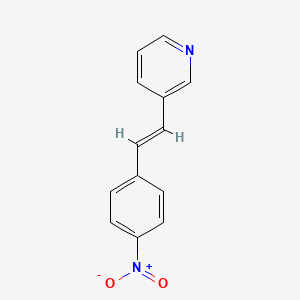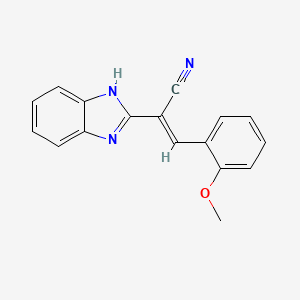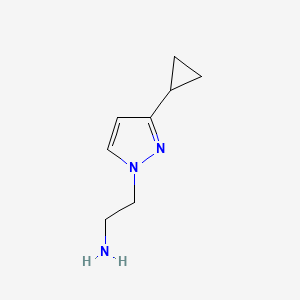
2-(3-Cyclopropylpyrazol-1-yl)ethylamine
Vue d'ensemble
Applications De Recherche Scientifique
Biological and Medicinal Chemistry Applications
S-Adenosylmethionine (SAM) Utilization :
- SAM is a critical biological compound involved in numerous biochemical processes, including methylation reactions. It acts as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic pathways. The unique chemical properties of SAM, such as its electrophilic character, are utilized in the synthesis of complex molecules, including cyclopropyl fatty acids and polyamines, highlighting the potential role of related cyclopropyl compounds in biosynthesis and drug design (Fontecave, Atta, & Mulliez, 2004).
Synthesis of Platinum(II) Compounds :
- Novel platinum(II) compounds have been synthesized using ligands related to "2-(3-Cyclopropylpyrazol-1-yl)ethylamine". These compounds exhibit potential for application in catalysis and as anticancer agents, demonstrating the versatility of cyclopropyl and pyrazolyl derivatives in medicinal chemistry (Castellano et al., 2008).
Organic Synthesis and Catalysis
Cascade Reactions for Synthesis of Bioactive Compounds :
- A unified protocol utilizing cascade reactions for constructing benzofurans and ethylamines from cyclobutene derivatives has been developed. This methodology is instrumental in synthesizing serotonin receptor agonists, showcasing the application of cyclopropyl-containing compounds in the efficient synthesis of complex, bioactive molecules (Porcu et al., 2018).
Nickel-Catalyzed Cocyclizations :
- Research on nickel-catalyzed [3 + 2 + 2] cocyclizations involving ethyl cyclopropylideneacetate and alkynes has led to the synthesis of cycloheptadiene derivatives. This work demonstrates the importance of cyclopropyl groups in facilitating novel cocyclization reactions, potentially expanding the toolkit for synthetic organic chemistry (Saito, Masuda, & Komagawa, 2004).
Propriétés
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-6-11-5-3-8(10-11)7-1-2-7/h3,5,7H,1-2,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGOWTMHXCPCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428338 | |
| Record name | 2-(3-cyclopropylpyrazol-1-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylpyrazol-1-yl)ethylamine | |
CAS RN |
1004451-87-9 | |
| Record name | 2-(3-cyclopropylpyrazol-1-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)

